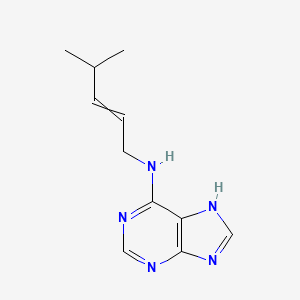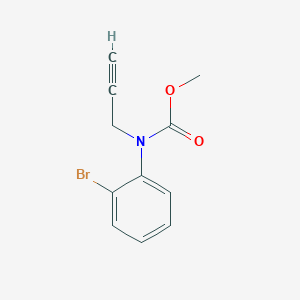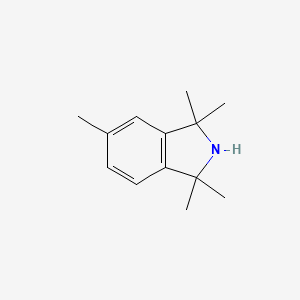
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethylamino group and a tetrahydrocarbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydrocarbazole Core: This step involves the cyclization of a suitable precursor to form the tetrahydrocarbazole core.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with the intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Biochemistry: The compound is used to study biochemical pathways and interactions at the molecular level.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of (3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(Ethylamino)pyrrolidine: Shares the ethylamino group but has a different core structure.
(3R)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide: Similar structure with a methylamino group instead of an ethylamino group.
Uniqueness
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
158930-10-0 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(6R)-6-(ethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-2-17-10-4-6-14-12(8-10)11-7-9(15(16)19)3-5-13(11)18-14/h3,5,7,10,17-18H,2,4,6,8H2,1H3,(H2,16,19)/t10-/m1/s1 |
Clé InChI |
DAFPEIDWRPAJFZ-SNVBAGLBSA-N |
SMILES isomérique |
CCN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N |
SMILES canonique |
CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)


![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)

silane](/img/structure/B12558763.png)



![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)

![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
